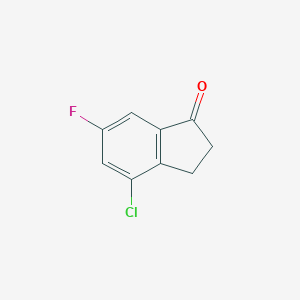

4-Chloro-6-fluoroindan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADRGRWYNJBMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599387 | |

| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166250-01-7 | |

| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Chloro-6-fluoroindan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 4-Chloro-6-fluoroindan-1-one, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible databases, this document presents a predictive analysis based on the known spectroscopic properties of structurally analogous compounds, including 4-chloro-1-indanone, 5-chloro-1-indanone, and 6-fluoroindan-1-one. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of related substituted indanones and general principles of spectroscopy.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.4 - 7.6 | d | ~ 8.0 | 1H | Ar-H |

| ~ 7.1 - 7.3 | d | ~ 8.0 | 1H | Ar-H |

| ~ 3.1 - 3.3 | t | ~ 6.0 | 2H | -CH₂- (alpha to C=O) |

| ~ 2.7 - 2.9 | t | ~ 6.0 | 2H | -CH₂- (beta to C=O) |

Note: The aromatic proton signals will be influenced by both the chloro and fluoro substituents, leading to distinct doublet splittings.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| > 200 | C=O (Ketone) |

| ~ 160 - 165 (d) | C-F |

| ~ 150 - 155 | Ar-C (quaternary) |

| ~ 135 - 140 | Ar-C (quaternary) |

| ~ 130 - 135 | Ar-C-Cl |

| ~ 125 - 130 | Ar-CH |

| ~ 115 - 120 (d) | Ar-CH |

| ~ 35 - 40 | -CH₂- (alpha to C=O) |

| ~ 25 - 30 | -CH₂- (beta to C=O) |

Note: The carbon attached to the fluorine atom will exhibit a characteristic doublet due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1710 - 1730 | Strong | C=O stretch (Ketone) |

| ~ 1600 - 1580 | Medium | Aromatic C=C stretch |

| ~ 1250 - 1200 | Strong | C-F stretch |

| ~ 800 - 750 | Strong | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| ~ 184/186 | High | [M]⁺ and [M+2]⁺ (Molecular ion peaks, ~3:1 ratio) |

| ~ 156/158 | Medium | [M - CO]⁺ |

| ~ 149 | Medium | [M - Cl]⁺ |

| ~ 121 | Medium | [M - CO - Cl]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.[2] For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] The sample can be prepared in one of the following ways:

-

KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

Solution: The sample is dissolved in a suitable solvent (e.g., chloroform or carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.[4] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.[6][7] The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.[8] The resulting ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[9] The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. LabXchange [labxchange.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. measurlabs.com [measurlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

The Synthesis and Characterization of 4-Chloro-6-fluoroindan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Publication: December 24, 2025

Abstract

4-Chloro-6-fluoroindan-1-one is a halogenated indanone derivative of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis and detailed characterization. A plausible and robust synthetic pathway via intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid is presented, based on established chemical principles for analogous transformations. This document also outlines the expected analytical characterization of the title compound, providing predicted data for techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide serves as a foundational resource for researchers engaged in the synthesis and application of substituted indanones.

Introduction

Indanones are a class of bicyclic ketones that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these compounds. This compound, with its specific substitution pattern, represents a valuable synthon for further chemical elaboration. This guide details a proposed synthetic route and the expected analytical profile of this target compound.

Proposed Synthesis of this compound

The most direct and widely employed method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. This approach is proposed for the synthesis of this compound, starting from the corresponding 3-(3-chloro-5-fluorophenyl)propanoic acid.

Synthesis of the Precursor: 3-(3-chloro-5-fluorophenyl)propanoic acid

Intramolecular Friedel-Crafts Acylation

The cyclization of 3-(3-chloro-5-fluorophenyl)propanoic acid to yield this compound is anticipated to proceed via an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in an inert solvent such as dichloromethane or nitrobenzene, a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) is added portion-wise at 0 °C under a nitrogen atmosphere.

-

Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, typically ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

A Comprehensive Technical Guide on the Biological Activities of Substituted Indanones

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, characterized by a benzene ring fused to a cyclopentanone ring, has emerged as a privileged structure in medicinal chemistry. Its versatile framework allows for extensive chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of substituted indanones, focusing on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows to furnish a comprehensive resource for ongoing research and drug development.

Core Biological Activities and Quantitative Data

Substituted indanones have demonstrated a broad spectrum of biological effects, with the nature and position of substituents on the indanone ring playing a pivotal role in determining their specific activity and potency.[1]

Substituted indanones have shown considerable promise as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and tubulin polymerization, as well as the induction of cytotoxicity in various cancer cell lines.[2] For instance, certain indanone-based thiazolyl hydrazone derivatives have been found to be more effective than the approved anticancer drug irinotecan against colon cancer cell lines such as HT-29, COLO 205, and KM 12.[3] Mechanistic studies revealed that these compounds arrest the cell cycle in the G2/M phase, induce apoptosis, and inhibit tubulin polymerization.[3]

| Compound | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |

| 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [4] |

| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [4] | ||

| Doxorubicin | - | MCF-7 (Breast Cancer) | 0.062 ± 0.012 | [4] |

| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon Cancer) | 0.41 ± 0.19 | [3] |

| COLO 205 (Colon Cancer) | - | [3] | ||

| KM 12 (Colon Cancer) | - | [3] |

The neuroprotective effects of substituted indanones are prominently associated with their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.[2][5] The FDA-approved Alzheimer's drug, Donepezil, features an indanone core, highlighting the therapeutic potential of this scaffold.[1][6] Certain indanone derivatives have demonstrated potent inhibition of cholinesterases and the ability to inhibit the self-assembly of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[7][8]

| Compound | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |

| 5c | meta-substituted aminopropoxy benzylidene | AChE | 0.12 | [9] |

| 7b | para-substituted aminopropoxy benzyl | BChE | 0.04 | [9] |

| 26d | - | AChE | 0.0148 | [7] |

| 26i | - | AChE | 0.0186 | [7] |

| 9 | - | AChE | 0.0148 | [8] |

| 14 | - | AChE | 0.0186 | [8] |

Substituted indanones have been investigated for their anti-inflammatory properties, demonstrating the ability to inhibit key pro-inflammatory mediators.[2] Some derivatives have shown potent inhibitory activity against TNF-α-induced monocyte adhesion to colon epithelial cells, an in vitro model for colitis.[10] Additionally, certain 2-benzylidene-1-indanone derivatives have exhibited promising anti-inflammatory activity by inhibiting the expression of LPS-induced TNF-α and IL-6 in macrophages.[11]

| Compound | Substitution Pattern | Assay | % Inhibition | Reference |

| 4d | 6-hydroxy-2-(benzylidene)-1-indanone | LPS-induced TNF-α expression | 83.73 | [11] |

| LPS-induced IL-6 expression | 69.28 | [11] | ||

| 8f | (modified A ring of 4d) | - | Improved activity | [11] |

Several studies have explored the antimicrobial potential of substituted indanones.[6][12] Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridines have demonstrated promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14]

| Compound Series | Target Organisms | Activity | Reference |

| 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. clavatus | Promising antibacterial activity | [13][14] |

Experimental Protocols

This in vitro assay determines the ability of a compound to inhibit the COX-2 enzyme. The activity is measured by monitoring the initial rate of O2 uptake using a Clark-type electrode. The assay mixture typically contains Tris-HCl buffer, hematin, EDTA, and the test compound dissolved in DMSO. The reaction is initiated by the addition of arachidonic acid, and the enzyme activity is recorded. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then calculated.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In a typical experiment, cancer cells (e.g., MCF-7) are seeded in a 96-well plate and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period. After incubation, MTT solution is added to each well, and the plate is incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

The inhibitory activities of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are determined using a modified Ellman's method. The assay is typically performed in a 96-well plate. The reaction mixture contains phosphate buffer, the test compound, and the respective enzyme (AChE or BChE). After a pre-incubation period, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is monitored spectrophotometrically, and the enzyme activity is calculated. IC50 values are then determined from the dose-response curves.

RAW 264.7 macrophages are seeded in a culture plate and pre-incubated with the test compounds for a certain period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After incubation, the cell culture supernatants are collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

The antimicrobial activity of the synthesized compounds is evaluated using the agar disc-diffusion method. A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate. Sterile filter paper discs impregnated with the test compound at a specific concentration are placed on the agar surface. The plates are then incubated under appropriate conditions. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc. Standard antibiotics are used as positive controls for comparison.

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of COX-2 inhibition by substituted indanones.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by substituted indanones.

Caption: A generalized experimental workflow for the development of substituted indanones.

Conclusion

Substituted indanones represent a highly promising class of compounds with a broad and potent range of biological activities.[2] The data and protocols presented in this guide underscore their potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The versatility of the indanone scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.[2] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this remarkable class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-6-fluoroindan-1-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-fluoroindan-1-one is a halogenated indanone derivative that holds significant potential as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of both chloro and fluoro substituents on the aromatic ring provides unique electronic properties that can be strategically utilized in drug design to modulate biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Indanone scaffolds are prevalent structural motifs in a wide range of biologically active molecules and natural products. Their rigid framework and versatile functionalization capabilities make them attractive starting points for the development of novel therapeutics. The incorporation of halogen atoms, such as chlorine and fluorine, into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1] this compound, with its distinct substitution pattern, represents a valuable building block for accessing novel chemical entities with potential therapeutic applications.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: the synthesis of the precursor 3-(3-chloro-5-fluorophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to form the indanone ring.

Synthesis of 3-(3-chloro-5-fluorophenyl)propanoic acid

A plausible method for the synthesis of 3-(3-halogenophenyl)propanoic acids involves the reaction of a benzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation.[2]

Experimental Protocol:

-

Step 1: Synthesis of 2-(3-chlorobenzyl)diethyl malonate. In a reaction vessel equipped with a stirrer and thermometer, ethanol, potassium hydroxide, and diethyl malonate are combined. The mixture is heated to 70°C, and then 3-chlorobenzyl chloride is added dropwise while maintaining the temperature between 70-80°C. After the addition is complete, the reaction is allowed to proceed for an additional 1.5 hours. The ethanol is then removed by distillation. Water is added to the cooled residue, and the mixture is stirred and allowed to separate. The organic layer, containing the crude 2-(3-chlorobenzyl)diethyl malonate, is collected.[2]

-

Step 2: Hydrolysis and Decarboxylation. The crude 2-(3-chlorobenzyl)diethyl malonate is then subjected to acidic hydrolysis and decarboxylation. This is typically achieved by heating with a strong acid such as concentrated hydrochloric acid. After the reaction is complete, the mixture is cooled, and the product, 3-(3-chlorophenyl)propanoic acid, is isolated, for example, by filtration after precipitation.[2]

Note: This is a general procedure for a related compound. The synthesis of the specific 3-(3-chloro-5-fluorophenyl)propanoic acid would require the use of 1-(bromomethyl)-3-chloro-5-fluorobenzene as the starting material.

Intramolecular Friedel-Crafts Acylation

The cyclization of 3-(3-chloro-5-fluorophenyl)propanoic acid to this compound is achieved through an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong acid.

Experimental Protocol:

A solution of 3-(3-chloro-5-fluorophenyl)propanoic acid in a suitable solvent is treated with a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid. The reaction mixture is then heated to facilitate the cyclization. Upon completion, the reaction is quenched, and the product is extracted and purified.

Logical Relationship of the Synthesis Pathway

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₉H₆ClFO |

| Molecular Weight | 184.60 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

| ¹H NMR | Aromatic protons, two methylene groups (triplets) |

| ¹³C NMR | Carbonyl carbon, aromatic carbons, two methylene carbons |

| IR (cm⁻¹) | C=O stretch (~1700), C-Cl stretch, C-F stretch, aromatic C-H bends |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight |

Role as a Pharmaceutical Intermediate

While specific drugs derived from this compound are not explicitly detailed in the surveyed literature, the indanone core and the specific halogenation pattern suggest its utility in the synthesis of a variety of potential therapeutic agents. Indanone derivatives have been investigated for a range of biological activities, including as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, and as anticancer agents.[3][4]

The chloro and fluoro substituents can play several roles in drug design:

-

Modulation of Lipophilicity: The halogen atoms can fine-tune the lipophilicity of the final drug molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Blocking: The fluoro group, in particular, can be used to block sites of metabolism, thereby increasing the half-life of a drug.

-

Enhanced Binding Affinity: The electronegative nature of the halogen atoms can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of the drug.

Experimental Workflow for Pharmaceutical Synthesis

Caption: General workflow for utilizing this compound in API synthesis.

Conclusion

This compound is a promising, yet underexplored, pharmaceutical intermediate. Its synthesis, achievable through established organic chemistry reactions, provides access to a scaffold with desirable features for drug discovery. The presence of both chlorine and fluorine atoms offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacological properties of new drug candidates. Further research into the synthesis of specific drug molecules from this intermediate is warranted to fully realize its potential in the development of novel therapeutics. This guide serves as a foundational resource to stimulate and support such endeavors.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. scienceopen.com [scienceopen.com]

No Direct Research Found on Bioactive Molecules from 4-Chloro-6-fluoroindan-1-one

A comprehensive search of scientific literature and patent databases has revealed no specific research on the discovery of novel bioactive molecules derived directly from 4-Chloro-6-fluoroindan-1-one. While the fields of medicinal chemistry and drug discovery actively investigate halogenated organic compounds for potential therapeutic applications, this particular starting material does not appear in the available published research.

This in-depth technical guide cannot be completed as requested due to the absence of foundational studies on the synthesis, characterization, and biological evaluation of derivatives from this compound. Consequently, there is no quantitative data for presentation, no established experimental protocols to detail, and no defined signaling pathways to visualize.

Research into related areas, such as the biological activities of various other chloro- and fluoro-substituted heterocyclic compounds, does exist. For instance, studies on fluoroquinolones, substituted indazoles, and pyranopyrimidin-2,4-diones have demonstrated a range of biological effects including antimicrobial, anticancer, and anti-inflammatory properties. However, these findings are not directly applicable to derivatives of this compound, as the core molecular scaffold is different, which fundamentally dictates the resulting biological activity.

For researchers, scientists, and drug development professionals interested in this area, the lack of existing research on this compound could represent an unexplored niche within medicinal chemistry. The synthesis of novel derivatives from this starting material would be a novel endeavor, requiring exploratory synthetic chemistry followed by broad biological screening to identify any potential therapeutic activities.

Future research in this specific area would need to first establish synthetic routes to derivatize the this compound core. This would likely involve reactions targeting the ketone functional group and potential modifications to the aromatic ring. Subsequent screening of these new chemical entities against a variety of biological targets would be necessary to uncover any potential bioactivity.

4-Chloro-6-fluoroindan-1-one Derivatives: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Chloro-6-fluoroindan-1-one core is a versatile chemical scaffold with significant potential in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The presence of halogen atoms—chlorine and fluorine—offers opportunities for modulating pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. This technical guide explores two promising, albeit currently theoretical, applications of this compound derivatives: as modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) for metabolic diseases and as inhibitors of MAP/microtubule affinity-regulating kinase (MARK) for oncology.

Potential Application 1: Peroxisome Proliferator-Activated Receptor Gamma (PPARG) Modulation

PPARG is a nuclear receptor that plays a critical role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[1] Agonists of PPARG, such as the thiazolidinedione class of drugs, have been used in the treatment of type 2 diabetes. The discovery of indenone derivatives as PPARG agonists suggests that the indanone scaffold could also be a promising starting point for the development of novel PPARG modulators.[1]

Hypothetical Derivative Series: Spiro-hydantoin Indanones

A plausible synthetic route to novel PPARG modulators from this compound involves the synthesis of spiro-hydantoin derivatives. The hydantoin moiety can mimic the carboxylic acid group present in many PPARG ligands.

Proposed Synthesis of Spiro[4-chloro-6-fluoroindane-1,4'-imidazolidine]-2',5'-dione

A potential synthetic route for this class of compounds is the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of Spiro[4-chloro-6-fluoroindane-1,4'-imidazolidine]-2',5'-dione (Hypothetical)

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq).

-

Reaction Conditions: Heat the mixture in a sealed vessel at 80-100 °C for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and the resulting precipitate is collected by filtration. The crude product is then washed with water and a cold non-polar solvent like diethyl ether to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired spiro-hydantoin derivative.

Quantitative Data for Hypothetical PPARG Modulators

The following table presents hypothetical data for a series of spiro-hydantoin indanone derivatives, based on the activities of known indenone-based PPARG agonists.

| Compound ID | R Group | PPARγ Binding Affinity (Ki, µM)[2] | PPARγ Transactivation (EC50, µM)[1] |

| IND-PPARG-01 | H | 5.2 | 1.5 |

| IND-PPARG-02 | 4-Methoxybenzyl | 2.8 | 0.8 |

| IND-PPARG-03 | 3-Chlorobenzyl | 3.5 | 1.1 |

| IND-PPARG-04 | Pyridin-4-ylmethyl | 1.9 | 0.5 |

Biological Assay: PPARγ Competitive Binding Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is a common method for determining the binding affinity of compounds to PPARγ.[3]

Experimental Protocol: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay [3][4]

-

Reagent Preparation:

-

Prepare a 2X stock solution of the test compounds in TR-FRET Dilution Buffer. A serial dilution is necessary to determine the IC50 value. The final DMSO concentration should not exceed 1%.

-

Prepare a 4X solution of Fluormone™ Pan-PPAR Green tracer.

-

Prepare a 4X mixture of GST-PPARγ-LBD and Tb-anti-GST antibody.

-

-

Assay Procedure:

-

Add 10 µL of the 2X test compound solution to the wells of a 384-well plate. Control wells receive TR-FRET Dilution Buffer with DMSO.

-

Add 5 µL of the 4X Fluormone™ Pan-PPAR Green tracer solution to all wells.

-

Add 5 µL of the 4X GST-PPARγ-LBD/Tb-anti-GST antibody mixture to all wells. The final volume in each well will be 20 µL.

-

-

Incubation and Data Acquisition:

-

Incubate the plate at room temperature for at least 1 hour, protected from light.

-

Read the plate using a TR-FRET compatible microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

-

-

Data Analysis: The TR-FRET ratio (520 nm/495 nm) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the test compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.

PPARG Signaling Pathway

Caption: PPARG Signaling Pathway Activation.

Potential Application 2: MARK3/4 Inhibition for Glioma Treatment

MAP/microtubule affinity-regulating kinases (MARKs), particularly MARK3 and MARK4, have emerged as potential therapeutic targets in oncology. Inhibition of these kinases can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The discovery of PCC0208017, a potent inhibitor of MARK3 and MARK4, highlights the potential for developing novel anti-glioma agents.[5][6] The indanone scaffold can serve as a basis for designing novel kinase inhibitors.

Hypothetical Derivative Series: Indanone-based Heterocyclic Inhibitors

A plausible approach to developing MARK3/4 inhibitors from this compound is to synthesize derivatives bearing a heterocyclic moiety known to interact with the ATP-binding pocket of kinases. For instance, an aminopyrimidine or a similar nitrogen-containing heterocycle could be introduced.

Proposed Synthesis of N-(4-((4-Chloro-6-fluoro-1-oxoindan-2-yl)methyl)phenyl)pyrimidin-2-amine

This hypothetical synthesis involves a multi-step sequence starting with the functionalization of the indanone at the 2-position, followed by coupling to a heterocyclic amine.

Experimental Protocol: Synthesis of N-(4-((4-Chloro-6-fluoro-1-oxoindan-2-yl)methyl)phenyl)pyrimidin-2-amine (Hypothetical)

-

Synthesis of 2-bromo-4-chloro-6-fluoroindan-1-one: this compound is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride, followed by reflux.

-

Suzuki Coupling: The resulting 2-bromo derivative is then subjected to a Suzuki coupling reaction with (4-(pyrimidin-2-ylamino)phenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as toluene/ethanol/water. The reaction is heated under an inert atmosphere until completion.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target compound.

Quantitative Data for Hypothetical MARK3/4 Inhibitors

The following table provides hypothetical inhibitory activities for a series of indanone-based MARK inhibitors, with data extrapolated from known MARK inhibitors like PCC0208017.[5][6]

| Compound ID | Heterocyclic Moiety | MARK3 IC50 (nM)[5][6] | MARK4 IC50 (nM)[5][6] | Glioma Cell Line (U87-MG) Proliferation IC50 (µM)[6] |

| IND-MARK-01 | Pyrimidin-2-yl | 5.5 | 6.2 | 3.8 |

| IND-MARK-02 | Pyridin-2-yl | 10.1 | 12.5 | 7.1 |

| IND-MARK-03 | Thiazol-2-yl | 8.3 | 9.8 | 5.4 |

| IND-MARK-04 | 4-Methylpyrimidin-2-yl | 3.1 | 4.0 | 2.5 |

Biological Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a robust method for quantifying the binding of inhibitors to a kinase target.[7][8]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for MARK3 [7][8]

-

Reagent Preparation:

-

Prepare a 4X serial dilution of the test compound in 1X Kinase Buffer A.

-

Prepare a 2X solution of MARK3 kinase and Eu-anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.

-

-

Assay Procedure:

-

Add 4 µL of the 4X test compound to the wells of a 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Add 4 µL of the 4X tracer solution to all wells. The final volume will be 16 µL.

-

-

Incubation and Data Acquisition:

-

Incubate the plate at room temperature for 60 minutes.

-

Read the plate on a fluorescence plate reader capable of measuring TR-FRET.

-

-

Data Analysis: The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium) is calculated. The data is then plotted against the inhibitor concentration to determine the IC50 value.

Proposed Mechanism of Action for MARK Inhibition in Glioma

Caption: Proposed Mechanism of MARK Inhibition in Glioma.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The hypothetical derivatives and their potential applications as PPARG modulators and MARK3/4 inhibitors, as outlined in this guide, are based on established principles of medicinal chemistry and data from structurally related compounds. Further exploration, synthesis, and biological evaluation of derivatives based on this core structure are warranted to unlock their full therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to embark on such investigations.

References

- 1. Indenone derivatives: a novel template for peroxisome proliferator-activated receptor gamma (PPARgamma) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Potent Novel Peroxisome Proliferator-Activated Receptor γ Indole Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. iright.com [iright.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Chloro-6-fluoroindan-1-one, a halogenated derivative of the versatile 1-indanone scaffold. While specific research on this particular compound is limited, this paper extrapolates its potential synthesis, biological activities, and avenues for therapeutic development based on extensive literature on related indanone analogs. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this compound and similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, a common and effective method for the preparation of 1-indanones.[1][2][3] The proposed synthetic pathway involves the cyclization of 3-(4-chloro-2-fluorophenyl)propanoic acid.

Proposed Synthetic Pathway:

A plausible route to synthesize the precursor, 3-(4-chloro-2-fluorophenyl)propanoic acid, would involve several steps starting from commercially available materials. The final and key step is the intramolecular Friedel-Crafts acylation to yield the target compound, this compound. This cyclization is typically mediated by a strong acid catalyst.[1][4]

Potential Biological Activities and Related Compounds

The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in various pharmacologically active compounds.[1][5] Derivatives of 1-indanone have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][6] The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic potential.

Anticancer Activity

Numerous substituted indanone derivatives have exhibited potent anticancer activities.[1][5] These compounds can induce cytotoxicity in various cancer cell lines, promote apoptosis, and cause cell cycle arrest.[6][7] The mechanisms of action often involve the inhibition of key cellular targets like tubulin polymerization and the modulation of signaling pathways such as the NF-κB pathway.[6][7]

Table 1: Anticancer Activity of Representative Indanone Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [6] |

| ITH-6 | Thiazolyl Hydrazone | COLO 205 (Colon) | 0.98 | [6] |

| ITH-6 | Thiazolyl Hydrazone | KM 12 (Colon) | 0.41 | [6] |

| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [6] |

| Compound 9j | 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [6] |

| Compound 9j | 2-Benzylidene-1-indanone | THP-1 (Leukemia) | 0.12 | [6] |

| Compound 9j | 2-Benzylidene-1-indanone | A549 (Lung) | 0.21 | [6] |

| Compound 1 | Gallic Acid-based Indanone | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [6] |

Neuroprotective Activity

Indanone derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][8][9] Their neuroprotective effects are often attributed to the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[10]

Table 2: Neuroprotective Activity of Representative Indanone Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Compound 26d | Acetylcholinesterase (AChE) | 14.8 | [1] |

| Compound 26i | Acetylcholinesterase (AChE) | 18.6 | [1] |

Anti-inflammatory Activity

The anti-inflammatory properties of indanone derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is upregulated during inflammation.[11]

Table 3: Anti-inflammatory Activity of a Representative Indanone Derivative

| Compound | Target | IC50 (µM) | Reference |

| Plantanone B | COX-1 | 12.90–33.37 | [11] |

| Plantanone B | COX-2 | 38.32–46.16 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Intramolecular Friedel-Crafts Acylation for this compound Synthesis

This protocol is a general procedure that can be adapted for the synthesis of the target compound.

Materials:

-

3-(4-chloro-2-fluorophenyl)propanoic acid

-

Polyphosphoric acid (PPA) or another suitable strong acid catalyst (e.g., triflic acid)[1]

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

To a solution of 3-(4-chloro-2-fluorophenyl)propanoic acid in anhydrous DCM, add the strong acid catalyst (e.g., 1.1-1.5 equivalents of AlCl3 or a catalytic amount of triflic acid) portion-wise at 0 °C under an inert atmosphere.[1]

-

Allow the reaction mixture to stir at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into ice-water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[12][13]

Materials:

-

Human cancer cell lines (e.g., HT-29, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[6]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the inhibition of AChE activity.[14][15][16][17]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound dissolved in DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of this compound.

-

Add the AChE solution to each well (except for the blank) and incubate for a pre-determined time (e.g., 15 minutes).[16]

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

COX-2 Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme.[11][18][19][20]

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid as the substrate

-

This compound dissolved in DMSO

-

A detection reagent (e.g., a fluorometric probe or reagents for colorimetric detection)

-

96-well plates

-

Microplate reader (fluorometric or colorimetric)

Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

-

Add various concentrations of this compound and incubate for a specific time (e.g., 10 minutes at 37°C).[18]

-

Initiate the reaction by adding arachidonic acid.

-

After a set reaction time, stop the reaction and measure the product formation using the appropriate detection method (e.g., fluorescence at Ex/Em = 535/587 nm for a fluorometric assay).[20]

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Analysis: The NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is implicated in cancer.[7] Many anticancer agents exert their effects by inhibiting this pathway.

Conclusion

While this compound remains a largely uncharacterized compound, its structural similarity to a well-established class of bioactive molecules, the 1-indanones, suggests significant therapeutic potential. Based on the extensive research on related analogs, it is plausible that this compound could exhibit valuable anticancer, neuroprotective, and anti-inflammatory properties. The synthetic route proposed herein is based on established and reliable chemical transformations. The provided experimental protocols offer a robust framework for the comprehensive biological evaluation of this compound. Further investigation into this and similar halogenated indanones is warranted to explore their potential as novel therapeutic agents.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

Navigating the Therapeutic Potential of Substituted Indanones: A Technical Overview of CAS 166250-01-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 166250-01-7 is chemically known as 4-Chloro-6-fluoroindan-1-one. While specific in-depth biological studies on this particular molecule are not extensively available in public literature, it belongs to the broader class of substituted 1-indanones. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for a wide range of chemical modifications leading to diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound and explores the well-documented therapeutic potential of the substituted indanone core, offering insights into potential research and development avenues.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The available data for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 166250-01-7 | |

| IUPAC Name | 4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Molecular Formula | C₉H₆ClFO | [1] |

| Molecular Weight | 184.59 g/mol | |

| Physical Form | Solid | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

| InChI Key | PADRGRWYNJBMQI-UHFFFAOYSA-N | [2] |

| SMILES | C1C(C2=C(C=C(C=C2Cl)F)C1)=O |

The Therapeutic Promise of the 1-Indanone Scaffold

The 1-indanone framework is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[2][3] This suggests that this compound could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents.

Potential Biological Activities of Substituted 1-Indanones:

-

Anticancer Activity: Many 1-indanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of crucial cellular processes like tubulin polymerization.[2]

-

Anti-inflammatory and Analgesic Effects: Substituted 1-indanones have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2]

-

Neuroprotective Properties: Certain indanone derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanism of action can involve the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3]

-

Antiviral and Antibacterial Activity: The 1-indanone scaffold has been explored for the development of agents against various viral and bacterial pathogens.[2][3]

-

Antimalarial Activity: Some derivatives have shown activity against the malaria parasite, Plasmodium falciparum.[2]

Postulated Mechanism of Action: COX-2 Inhibition

A common mechanism of action for the anti-inflammatory effects of substituted indanones is the inhibition of the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.

References

Exploring the reactivity of the carbonyl group in 4-Chloro-6-fluoroindan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the predicted reactivity of the carbonyl group in 4-Chloro-6-fluoroindan-1-one. While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates its chemical behavior based on established principles of organic chemistry, the known reactivity of substituted indanones, and the electronic effects of its halogen substituents. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into potential reaction pathways, representative experimental protocols, and the underlying principles governing its reactivity.

Introduction: The this compound Scaffold

The indanone framework is a core structural motif in numerous biologically active molecules and natural products. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring of this compound is anticipated to significantly influence the reactivity of its carbonyl group. Understanding this reactivity is crucial for the design of novel synthetic routes and the development of new chemical entities in medicinal chemistry. The chloro and fluoro groups are known to modulate the biological activity of molecules, making this particular indanone derivative a compound of interest for further investigation.

Electronic Effects on Carbonyl Reactivity

The reactivity of the carbonyl group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. The presence of the chlorine and fluorine atoms on the benzene ring exerts a strong electron-withdrawing inductive effect (-I effect).[1][2][3] This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to attack by nucleophiles.[1][3]

The general order of reactivity for carbonyl compounds is influenced by both electronic and steric factors.[1][4] For ketones, the presence of two alkyl groups generally makes them less reactive than aldehydes due to steric hindrance and the electron-donating nature of alkyl groups.[1][4] However, in the case of this compound, the powerful electron-withdrawing properties of the halogen substituents are expected to enhance the carbonyl's electrophilicity, making it more reactive than typical dialkyl ketones.[1][2]

Key Reactions of the Carbonyl Group

The carbonyl group of this compound is predicted to undergo a variety of characteristic reactions, including nucleophilic addition, reduction, and reactions involving the adjacent α-carbons via enolate formation.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes and ketones.[4][5][6] A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.[4][5]

Representative Nucleophilic Addition Reactions:

| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions |

| Hydride (Reduction) | Sodium borohydride (NaBH₄) | 4-Chloro-6-fluoroindan-1-ol | Methanol, 0°C to rt |

| Organometallics | Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-4-chloro-6-fluoroindan-1-ol | Anhydrous THF, 0°C |

| Cyanide | Sodium cyanide (NaCN) / HCl | 4-Chloro-6-fluoro-1-hydroxyindane-1-carbonitrile | Aqueous ethanol |

| Ylides (Wittig Reaction) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-Chloro-6-fluoro-1-methyleneindane | Anhydrous THF, rt |

Reduction of the Carbonyl Group

The reduction of the carbonyl group to a hydroxyl group is a common and synthetically useful transformation.

Experimental Protocol: Reduction with Sodium Borohydride

Objective: To reduce the carbonyl group of this compound to the corresponding alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[7][8][9] It involves the reaction of a phosphorus ylide with the carbonyl compound.

Experimental Protocol: Wittig Olefination

Objective: To convert the carbonyl group of this compound into an exocyclic double bond.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Separatory funnel

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution should turn a characteristic deep yellow or orange, indicating the formation of the ylide.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired alkene.

Reactivity of α-Carbons: Enolate Formation

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate.[10] The resulting enolate is a powerful nucleophile and can react with various electrophiles.

Factors Influencing Enolate Formation:

-

Base Strength: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation.[10]

-

Regioselectivity: For unsymmetrical ketones, the choice of base and reaction conditions can influence which α-proton is removed, leading to either the kinetic or thermodynamic enolate. In the case of this compound, the two α-carbons are not equivalent. The C2 methylene protons are adjacent to the carbonyl, while the C7a methine proton is part of the aromatic system. Therefore, enolization will occur at the C2 position.

Experimental Protocol: α-Alkylation via Enolate Formation

Objective: To introduce an alkyl group at the α-position of this compound.

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Separatory funnel

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise via syringe.

-

Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described reactions.

Caption: General workflow for the nucleophilic addition to this compound.

Caption: Reaction pathway for the α-alkylation of this compound.

Caption: Logical flow of the Wittig reaction for alkene synthesis.

Conclusion

The carbonyl group of this compound is predicted to be a highly reactive center for a variety of organic transformations. The electron-withdrawing nature of the chloro and fluoro substituents enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions and reductions. Furthermore, the acidic α-protons allow for the formation of enolates, opening pathways for α-functionalization. The representative protocols and theoretical framework presented in this guide offer a starting point for the practical application of this compound in synthetic chemistry and drug discovery. It is imperative to note that all described protocols are illustrative and would require experimental optimization for this specific substrate.

References

- 1. brainkart.com [brainkart.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Synthesis of 4-Chloro-6-fluoroindan-1-one via Intramolecular Friedel-Crafts Acylation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 4-Chloro-6-fluoroindan-1-one, a valuable intermediate in pharmaceutical research. The synthesis is achieved through an intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid. Two primary methodologies are presented: a direct cyclization using a strong protic acid and a two-step procedure involving the formation of an acyl chloride followed by Lewis acid-mediated cyclization. This note includes reaction parameters, purification methods, and expected outcomes to guide researchers in the successful synthesis of this target molecule.

Introduction

Indanone scaffolds are prevalent in a wide array of biologically active molecules and natural products. The specific compound, this compound, serves as a key building block in the development of various therapeutic agents. The introduction of chloro and fluoro substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The intramolecular Friedel-Crafts acylation is a robust and widely employed method for the construction of the indanone core.[1][2] This reaction involves the cyclization of a 3-arylpropanoic acid or its derivative, where the aromatic ring acts as a nucleophile and the acyl group as the electrophile.[2][3] Due to the presence of two deactivating halogen substituents on the aromatic ring of the precursor, careful selection of the reaction conditions is crucial for a successful cyclization.[4][5]

Reaction Pathway

The synthesis of this compound is achieved via the intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid. This can be performed directly or via an acyl chloride intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 4-Chloro-6-fluoroindan-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-6-fluoroindan-1-one is a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its substituted indanone core is a common motif in biologically active molecules. This protocol details the synthesis of this compound via an intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid. This cyclization reaction is a robust and widely used method for the formation of cyclic ketones.[1][2][3] The reaction proceeds by activating the carboxylic acid group, which then acts as an electrophile and attacks the aromatic ring to form the five-membered ring of the indanone system.

Reaction Scheme

The synthesis involves a one-step intramolecular Friedel-Crafts acylation reaction.

Figure 1: Intramolecular Friedel-Crafts acylation of 3-(3-chloro-5-fluorophenyl)propanoic acid to yield this compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

Reagents:

-

3-(3-chloro-5-fluorophenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Thermometer

-

Condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure

-

Reaction Setup:

-

Place 3-(3-chloro-5-fluorophenyl)propanoic acid into a dry round-bottom flask equipped with a magnetic stir bar.

-

Add polyphosphoric acid (PPA) or Eaton's reagent to the flask. A typical ratio is 10:1 by weight of PPA to the starting material.

-

-

Reaction:

-

Heat the reaction mixture with stirring. The optimal temperature will depend on the chosen reagent, but a common range is 60-100 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the polyphosphoric acid.

-

The product will likely precipitate as a solid or an oil.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts in a separatory funnel.

-

-

Purification:

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Final Purification (if necessary):

-

The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

-

Data Presentation

The following table summarizes the quantitative data for a representative reaction.

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 3-(3-chloro-5-fluorophenyl)propanoic acid | 218.61 | 5.0 | 0.0229 | 1.0 |

| This compound (Theoretical Yield) | 200.60 | 4.59 | 0.0229 | 1.0 |

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the chemical structure and confirm the presence of the expected protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the carbonyl group of the indanone.

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Polyphosphoric acid and Eaton's reagent are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.

-

The reaction should be quenched carefully with ice, as the hydrolysis of PPA can be exothermic.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 4-Chloro-6-fluoroindan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 4-Chloro-6-fluoroindan-1-one. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, the methodologies presented herein are based on established analytical principles and data from structurally similar halogenated aromatic ketones. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and sensitive trace-level analysis. These protocols are intended to serve as a comprehensive starting point for method development and validation.

Introduction

This compound is a halogenated indanone derivative that may serve as an intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification is essential for ensuring the quality and purity of starting materials, monitoring reaction progress, and for final product release in drug development. This document outlines two robust analytical methods for its quantification.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The aromatic ketone structure of this compound contains a chromophore, making it well-suited for UV detection.

-